molecular formula C10H11NO B1419988 (4-methyl-1H-indol-3-yl)methanol CAS No. 1090903-92-6

(4-methyl-1H-indol-3-yl)methanol

Cat. No.: B1419988
CAS No.: 1090903-92-6
M. Wt: 161.2 g/mol
InChI Key: WVIVUJSADWBQDD-UHFFFAOYSA-N
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Description

(4-methyl-1H-indol-3-yl)methanol is an organic compound that belongs to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by a methyl group at the fourth position and a hydroxymethyl group at the third position of the indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-methyl-1H-indol-3-yl)methanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-methylindole.

    Formylation: The 4-methylindole undergoes formylation to introduce a formyl group at the third position, resulting in 4-methyl-1H-indole-3-carbaldehyde.

    Reduction: The formyl group is then reduced to a hydroxymethyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), yielding this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(4-methyl-1H-indol-3-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a formyl group or a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can undergo further reduction to form (4-methyl-1H-indol-3-yl)methane.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the second position, using reagents like halogens or nitro compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (e.g., bromine), nitro compounds

Major Products Formed

    Oxidation: 4-methyl-1H-indole-3-carbaldehyde, 4-methyl-1H-indole-3-carboxylic acid

    Reduction: (4-methyl-1H-indol-3-yl)methane

    Substitution: Various substituted indole derivatives

Scientific Research Applications

(4-methyl-1H-indol-3-yl)methanol has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex indole derivatives, which are valuable in medicinal chemistry and material science.

    Biology: The compound is used in studies related to cell signaling and metabolic pathways due to its structural similarity to tryptophan and serotonin.

    Medicine: Indole derivatives, including this compound, are investigated for their potential therapeutic properties, such as anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    (1H-Indol-3-yl)methanol: Lacks the methyl group at the fourth position, resulting in different chemical and biological properties.

    (4-methyl-1H-indol-3-yl)ethanol: Contains an ethyl group instead of a hydroxymethyl group, leading to variations in reactivity and applications.

    (3-methyl-1H-indol-4-yl)methanol: The positions of the methyl and hydroxymethyl groups are reversed, affecting its chemical behavior.

Uniqueness

(4-methyl-1H-indol-3-yl)methanol is unique due to the specific positioning of the methyl and hydroxymethyl groups, which confer distinct chemical reactivity and biological activity. This compound’s structure allows for targeted modifications and applications in various fields, making it a valuable molecule for research and industrial purposes.

Properties

IUPAC Name

(4-methyl-1H-indol-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO/c1-7-3-2-4-9-10(7)8(6-12)5-11-9/h2-5,11-12H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVIVUJSADWBQDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)NC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40655634
Record name (4-Methyl-1H-indol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1090903-92-6
Record name (4-Methyl-1H-indol-3-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40655634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methyl-1H-indol-3-yl)methanol
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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